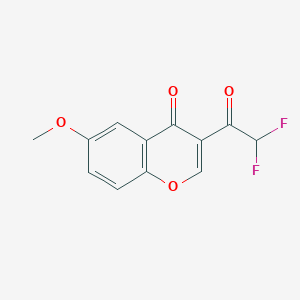
3-(2,2-Difluoroacetyl)-6-methoxychromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Difluoroacetyl)-6-methoxychromen-4-one is a fluorinated organic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are widely used in medicinal chemistry. The incorporation of fluorine atoms into organic molecules often enhances their biological activity, metabolic stability, and lipophilicity, making fluorinated compounds valuable in pharmaceutical and agrochemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-Difluoroacetyl)-6-methoxychromen-4-one typically involves the introduction of the difluoroacetyl group into the chromone structure. One common method is the Friedel–Crafts acylation reaction, where difluoroacetyl chloride reacts with 6-methoxychromen-4-one in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of difluoroacetyl derivatives often involves the use of difluoroacetaldehyde ethyl hemiacetal as a starting material. This compound undergoes hydroxydifluoromethylation in the presence of a catalyst to yield the desired difluoroacetyl product. The process is efficient and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-(2,2-Difluoroacetyl)-6-methoxychromen-4-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The difluoroacetyl group can be reduced to a difluoromethyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: 3-(2,2-Difluoroacetyl)-6-hydroxychromen-4-one.
Reduction: 3-(2,2-Difluoromethyl)-6-methoxychromen-4-one.
Substitution: 3-(2,2-Difluoroacetyl)-6-aminomethoxychromen-4-one.
Scientific Research Applications
3-(2,2-Difluoroacetyl)-6-methoxychromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Studied for its potential as an enzyme inhibitor due to the presence of the difluoroacetyl group, which can mimic natural substrates.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties. The fluorine atoms enhance the compound’s ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its stability and bioactivity
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoroacetyl)-6-methoxychromen-4-one involves its interaction with specific molecular targets. The difluoroacetyl group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and leading to its biological effects .
Comparison with Similar Compounds
- 3-(2,2-Difluoroacetyl)-6-hydroxychromen-4-one
- 3-(2,2-Difluoromethyl)-6-methoxychromen-4-one
- 3-(2,2-Difluoroacetyl)-6-aminomethoxychromen-4-one
Comparison: 3-(2,2-Difluoroacetyl)-6-methoxychromen-4-one is unique due to the presence of both the difluoroacetyl and methoxy groups. The difluoroacetyl group enhances its biological activity and stability, while the methoxy group increases its lipophilicity. Compared to its analogs, this compound may exhibit superior pharmacokinetic properties and a broader range of biological activities .
Properties
Molecular Formula |
C12H8F2O4 |
|---|---|
Molecular Weight |
254.19 g/mol |
IUPAC Name |
3-(2,2-difluoroacetyl)-6-methoxychromen-4-one |
InChI |
InChI=1S/C12H8F2O4/c1-17-6-2-3-9-7(4-6)10(15)8(5-18-9)11(16)12(13)14/h2-5,12H,1H3 |
InChI Key |
AEWMYVABLQLJPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC=C(C2=O)C(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















